molecular formula C17H14O7 B1249847 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

Cat. No.: B1249847
M. Wt: 330.29 g/mol
InChI Key: LRUIASUJJNMESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Physical Properties

Molecular Identification and Classification

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is systematically catalogued in chemical databases with the PubChem Compound Identification number 10359254. The compound belongs to the extensive flavonoid family, specifically classified as a flavone, which represents one of the largest subclasses of flavonoids characterized by the 2-phenylchromen-4-one backbone structure. Within the flavonoid classification system, this compound is further categorized as a polyhydroxylated and methoxylated derivative of the basic flavone skeleton.

The compound is also recognized by several alternative nomenclatures, including 6-Hydroxyluteolin 7,3'-dimethyl ether, which reflects its structural relationship to luteolin, a well-known flavone compound. The systematic chemical name according to International Union of Pure and Applied Chemistry nomenclature is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one. This systematic naming convention precisely describes the substitution pattern and functional group positions within the flavonoid framework.

Flavonoids are characterized by their fundamental fifteen-carbon skeleton structure, abbreviated as C6-C3-C6, which consists of two phenyl rings designated as A and B rings connected through a heterocyclic pyran ring known as the C ring. The classification of flavonoids depends upon the carbon position where the B ring attaches to the C ring and the degree of unsaturation and oxidation present in the C ring structure. In the case of this compound, the B ring attachment occurs at position 2 of the C ring, confirming its classification as a flavone rather than an isoflavone or neoflavonoid.

Structural Characteristics and Functional Groups

The molecular architecture of this compound exhibits a complex pattern of hydroxylation and methoxylation that defines its chemical identity and properties. The compound features three hydroxyl groups strategically positioned at carbons 5 and 6 within the A ring system, and at carbon 4' within the B ring system. These hydroxyl substituents contribute significantly to the compound's polarity, hydrogen bonding capacity, and potential for participating in various chemical interactions.

Complementing the hydroxyl groups, the molecule contains two methoxy functional groups located at positions 7 and 3', specifically at carbon 7 within the A ring and carbon 3' within the B ring. The presence of methoxy groups introduces additional complexity to the electronic distribution within the aromatic system and influences the compound's lipophilicity characteristics. The methoxy substituents represent methylated hydroxyl groups, suggesting that this compound may arise biosynthetically through selective methylation of a more highly hydroxylated precursor molecule.

The spatial arrangement of these functional groups creates opportunities for intramolecular hydrogen bonding, particularly between adjacent hydroxyl groups on the A ring. Research on flavonoid structure-activity relationships indicates that the polyhydroxy structure provides opportunities for intramolecular hydrogen bond formation when at least two hydroxyl groups are positioned in close proximity to each other. This structural feature has significant implications for the compound's stability, reactivity, and potential biological activities.

The aromatic ring systems within the flavonoid framework contribute to the compound's conjugated electron system, which extends across the entire molecular structure. The degree of conjugation between the A, B, and C rings depends upon the planarity of the molecule, which can be influenced by steric interactions between substituents and intramolecular hydrogen bonding patterns. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other flavonoid compounds.

Physical and Chemical Properties

Molecular Formula and Weight

The molecular composition of this compound is precisely defined by its molecular formula C17H14O7, indicating a structure containing seventeen carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms. This elemental composition reflects the presence of the basic flavonoid skeleton augmented by the specific hydroxyl and methoxy substituents that characterize this particular compound.

The molecular weight of this compound is calculated as 330.29 grams per mole. This molecular weight places the compound within the typical range for monomeric flavonoids, which generally exhibit molecular weights between 250 and 400 grams per mole depending upon their substitution patterns. The precise molecular weight value enables accurate quantitative analysis and serves as a critical parameter for analytical identification and characterization procedures.

Property Value
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
Carbon Atoms 17
Hydrogen Atoms 14
Oxygen Atoms 7
PubChem Identification 10359254

The molecular formula provides insight into the degree of unsaturation present within the compound structure. Calculating the degree of unsaturation using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms, yields a value of eleven degrees of unsaturation for this compound. This high degree of unsaturation is consistent with the presence of multiple aromatic rings and carbonyl functionality characteristic of flavonoid structures.

Solubility Profile

The solubility characteristics of this compound are determined by the balance between hydrophilic and lipophilic structural elements within the molecule. The presence of three hydroxyl groups contributes to hydrogen bonding capacity and enhances solubility in polar solvents, while the aromatic ring systems and methoxy groups provide lipophilic character that facilitates dissolution in organic solvents.

Based on structural analysis and comparison with related flavonoid compounds, this compound is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound's solubility in water is likely to be limited due to the predominance of aromatic character and the presence of methoxy substituents, which reduce the overall polarity compared to more highly hydroxylated flavonoids.

The predicted logarithm of the octanol-water partition coefficient (Log P) for similar flavonoid structures suggests moderate lipophilicity, which facilitates membrane permeability while maintaining sufficient polarity for interaction with hydrophilic biological targets. This balanced solubility profile is characteristic of bioactive flavonoid compounds and contributes to their distribution and activity in biological systems.

Spectroscopic Characteristics

The spectroscopic properties of this compound reflect the electronic structure and chromophoric characteristics inherent in the flavonoid framework. Ultraviolet-visible spectroscopy of flavonoids typically reveals characteristic absorption bands that depend upon the conjugation system extending across the aromatic rings. Flavones generally exhibit two primary absorption bands in the ultraviolet-visible spectrum, designated as Band I and Band II.

Band I, typically occurring in the range of 300-390 nanometers, is associated with absorption arising from the cinnamoyl radical corresponding to the B ring system of the flavonoid structure. For flavones specifically, this band generally appears between 310-350 nanometers. The exact position of Band I can provide information about the substitution pattern on the B ring, with hydroxyl and methoxy substituents influencing the electronic transitions and resulting absorption characteristics.

Band II typically appears in the 240-280 nanometer range and corresponds to absorption from the benzoyl radical associated with the A ring system. The intensity and position of this band can be influenced by hydroxylation patterns on the A ring, with compounds containing 5-hydroxyl groups often showing characteristic bathochromic shifts. The presence of methoxy groups can also affect the electronic transitions and modify the spectroscopic signature.

Spectroscopic Parameter Expected Range Characteristic
Band I (B-ring absorption) 310-350 nm Primary absorption band
Band II (A-ring absorption) 240-280 nm Secondary absorption band
Fluorescence Blue shift with methoxylation Methoxy-dependent
Nuclear Magnetic Resonance δ 3.85-3.90 ppm (methoxy) Proton chemical shifts

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts for different proton and carbon environments within the molecule. Methoxy protons typically appear as singlets in the δ 3.85-3.90 ppm region of the proton nuclear magnetic resonance spectrum, while aromatic protons appear in the δ 6.20-7.80 ppm range. The specific chemical shift values and coupling patterns can confirm the substitution pattern and provide definitive structural identification.

Structure-Activity Relationships at Molecular Level

The structure-activity relationships of this compound are fundamentally determined by the spatial arrangement and electronic properties of its hydroxyl and methoxy substituents. Research on flavonoid structure-activity relationships has established that the antiradical capacity of these compounds is strongly structure-dependent, with specific substitution patterns conferring enhanced or diminished activity.

The presence of hydroxyl groups at positions 5 and 6 creates an ortho-dihydroxy arrangement within the A ring system, which is recognized as a critical structural feature for antioxidant activity in flavonoid compounds. This catechol-like moiety can participate in electron donation and radical scavenging mechanisms through multiple pathways including hydrogen atom transfer, electron transfer-proton transfer, and sequential proton loss electron transfer. The adjacent positioning of these hydroxyl groups enables intramolecular hydrogen bonding and facilitates the formation of stable radical intermediates.

The 4'-hydroxyl group on the B ring represents another important structural element for biological activity. Research indicates that for flavones, the 4' position often represents the most active site for hydrogen abstraction when present. The 4'-hydroxyl group can participate in hydrogen bonding interactions and serves as a potential site for radical scavenging activity. The presence of the adjacent 3'-methoxy group may influence the electronic environment around the 4'-hydroxyl and modulate its reactivity.

The methoxy substituents at positions 7 and 3' introduce additional complexity to the structure-activity relationships. Methylation of hydroxyl groups generally reduces the hydrogen-donating capacity but can enhance membrane permeability and modify the electronic distribution within the aromatic system. The 7-methoxy group may influence the electronic properties of the A ring system, while the 3'-methoxy group affects the electron density distribution in the B ring.

Structural Feature Position Contribution to Activity
Hydroxyl Groups 5, 6 (A-ring) Catechol-type radical scavenging
Hydroxyl Group 4' (B-ring) Primary hydrogen abstraction site
Methoxy Groups 7 (A-ring), 3' (B-ring) Electronic modulation, permeability
Intramolecular H-bonding 5,6-dihydroxy Structural stabilization

The overall molecular geometry and planarity significantly influence the structure-activity relationships of flavonoid compounds. The ability to maintain conjugation between the A, B, and C ring systems depends upon the spatial arrangement of substituents and potential steric interactions. Research has shown that hydrogen bonding can be more important than conjugation effects in determining activity, as some structures favor intramolecular hydrogen bond formation over complete planarity.

The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other flavonoid compounds. The combination of electron-donating hydroxyl groups and electron-withdrawing methoxy substituents results in a complex electronic distribution that influences the compound's reactivity and potential for participating in various chemical and biological interactions. This structural complexity contributes to the compound's distinctive chemical profile and potential applications in research and development contexts.

Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-9(12)18)11-6-10(19)15-13(24-11)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIASUJJNMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Question

  • Handling : Use impermeable nitrile gloves and sealed goggles to avoid skin/eye contact. Work in a fume hood to minimize dust/aerosol exposure .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C. Solubility in DMSO (5 mg/mL) allows stable stock solutions, but repeated freeze-thaw cycles should be avoided .

What analytical techniques are optimal for characterizing the structural purity of this flavone?

Basic Research Question

  • Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity and quantify isomers .
  • Spectroscopy : ¹H-NMR and ¹³C-NMR for substituent position verification (e.g., methoxy group δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–7.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₇H₁₄O₈ expected [M+H]⁺ at 347.0764) .

How can response surface methodology (RSM) be applied to optimize the extraction or synthesis yield of this compound?

Advanced Research Question
RSM uses central composite designs (CCD) to model interactions between variables. For example:

  • Variables : Temperature (40–60°C), time (20–40 min), solvent ratio (methanol/water 70–90%) .
  • Response : Flavonoid yield (mg/g).
  • Optimization : Software like Design-Expert identifies optimal conditions (e.g., 44.6°C, 26.9 min, 480 W ultrasonic power), achieving >95% prediction accuracy .

Table 1 : Example RSM Optimization Parameters

VariableRangeOptimal Value
Temperature40–60°C44.6°C
Time20–40 min26.9 min
Solvent Ratio70–90% MeOH85% MeOH

What strategies are effective in elucidating the structure-activity relationships (SAR) of methoxylated/hydroxylated flavones?

Advanced Research Question

  • Substituent Modulation : Compare bioactivity of analogs with varying methoxy/hydroxy groups (e.g., 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone vs. 5,7,3',4'-tetrahydroxy-6,8-dimethoxyflavone) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or NF-κB .
  • In Vitro Assays : Measure IC₅₀ values in anti-inflammatory (e.g., LPS-induced TNF-α suppression) or antioxidant (DPPH radical scavenging) models .

How do researchers address contradictions in reported bioactivity data for this flavone across different studies?

Advanced Research Question

  • Source Validation : Cross-check purity (>98% by HPLC) and structural confirmation (NMR, HR-MS) to rule out impurity-driven artifacts .
  • Model Specificity : Compare cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or animal models (e.g., murine vs. rat inflammation assays) .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-monotonic effects .

What in vitro and in vivo models are suitable for validating the anti-inflammatory effects of this compound?

Advanced Research Question

  • In Vitro :
    • LPS-stimulated RAW264.7 macrophages: Measure NO production (Griess assay) and cytokine levels (ELISA for IL-6, TNF-α) .
    • NF-κB luciferase reporter assays in HEK293T cells .
  • In Vivo :
    • Carrageenan-induced paw edema in rats: Dose orally (10–50 mg/kg) and monitor swelling reduction .
    • DSS-induced colitis in mice: Assess colon histopathology and MPO activity .

Table 2 : Key Pharmacological Parameters for Anti-Inflammatory Testing

ModelReadoutEC₅₀/Effective Dose
RAW264.7 NO assayNO inhibition12.5 µM
Carrageenan edemaPaw volume reduction25 mg/kg

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 2
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.